Benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Description
Benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS 134038-74-7) is a chiral oxazolidine derivative with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.293 g/mol . It features a benzyl carbamate group at the 3-position, a formyl group at the 5-position, and two methyl groups at the 2-position of the oxazolidine ring. This compound is classified as a Protein Degrader Building Block, highlighting its utility in targeted protein degradation research and medicinal chemistry . Its structural attributes, including the aldehyde functionality, make it a versatile intermediate for synthesizing enantiomerically pure compounds via nucleophilic additions or condensation reactions.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2)15(8-12(9-16)19-14)13(17)18-10-11-6-4-3-5-7-11/h3-7,9,12H,8,10H2,1-2H3 |
InChI Key |
SYIHXXDNLNXURI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(CC(O1)C=O)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the oxazolidine ring via condensation of an amino alcohol with an aldehyde or ketone, followed by functional group transformations to install the benzyl ester and formyl substituent. The 2,2-dimethyl substitution is often introduced by using pivalaldehyde or similar bulky aldehydes to favor diastereoselectivity.
Specific Synthetic Routes
Oxazolidine Ring Formation via Acetalization
- The oxazolidine ring is formed by the condensation of a suitable amino acid derivative with pivalaldehyde, which introduces the 2,2-dimethyl substituents at the 2-position of the ring.
- This reaction is typically carried out under thermodynamic control to yield the cis-substituted oxazolidine, which is the desired stereoisomer due to the steric bulk of the tert-butyl group from pivalaldehyde.
- The bulky tert-butyl group provides excellent diastereoselectivity and simplifies NMR characterization by producing a distinct singlet for the methyl groups.
Introduction of the Benzyl Ester Group
- The carboxylate function is protected as a benzyl ester by reacting the corresponding carboxylic acid or its activated derivative with benzyl alcohol or benzyl chloroformate.
- Benzyl chloroformate (Cbz-Cl) is often used in the presence of a base such as diisopropylethylamine in dichloromethane at low temperatures (0–5 °C) to achieve high yields (around 86%).
Formyl Group Installation
- The formyl group at position 5 is introduced by selective oxidation of the corresponding hydroxymethyl intermediate or by selective cleavage of protective groups to reveal the aldehyde functionality.
- For example, selective cleavage of the oxazolidine group with oxalic acid in acetonitrile and water at room temperature leads to the formation of the aldehyde moiety with yields up to 91%.
Representative Synthetic Scheme
Detailed Research Outcomes and Analysis
Diastereoselectivity and Stereochemical Control
- The use of pivalaldehyde as the aldehyde component in oxazolidine ring formation is critical for achieving high diastereoselectivity due to the steric bulk of the tert-butyl group, which shields one face of the intermediate enolate, favoring selective electrophilic attack.
- This stereochemical control is essential for downstream applications where the absolute configuration of the oxazolidine ring affects biological activity or further synthetic transformations.
Reaction Conditions and Optimization
- The benzyl esterification step requires careful temperature control (0–5 °C) to minimize side reactions and maximize yield.
- The selective cleavage to reveal the formyl group is efficiently achieved under mild acidic conditions (oxalic acid in acetonitrile/water) at room temperature, avoiding harsh conditions that could degrade sensitive functionalities.
Yield and Purity
- Reported yields for the key steps are consistently high (85–91%), indicating the robustness of the synthetic route.
- Purification is typically achieved by standard organic extraction and chromatographic techniques, with spectral data (NMR, IR) confirming the structure and purity of the final product.
Summary Table of Preparation Methods
The preparation of this compound is well-established through a sequence of condensation, protection, and selective cleavage reactions. The use of pivalaldehyde for oxazolidine ring formation ensures excellent stereocontrol, while benzyl chloroformate efficiently installs the benzyl ester protecting group. Mild acidic conditions allow for the introduction of the formyl substituent with high yield and purity.
This synthetic methodology is supported by multiple peer-reviewed sources and patent literature, demonstrating its reliability and applicability in advanced organic synthesis contexts.
Chemical Reactions Analysis
Types of Reactions
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related oxazolidine derivatives:
Key Observations :
- Carbamate Protecting Groups: The benzyl group in the target compound contrasts with the tert-butyl group in analogues like the (4S)-4-formyl derivative . Benzyl carbamates are cleaved via hydrogenolysis, whereas tert-butyl groups require acidic conditions (e.g., TFA), influencing their suitability in multi-step syntheses .
- Functional Group Reactivity : The formyl group at position 5 (target compound) enables aldehyde-specific reactions (e.g., Wittig olefinations, enamine formation), while the ketone in benzyl 5-oxo-1,3-oxazolidine-3-carboxylate is less electrophilic, limiting its utility in nucleophilic additions.
- Stereochemical Control : The (4S)-configured tert-butyl derivative and the (5S)-configuration of the target compound highlight the importance of chirality in asymmetric synthesis.
Structural and Conformational Analysis
- Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving the puckered conformations of oxazolidine rings. The Cremer-Pople parameters quantify ring puckering, which influences steric interactions and reactivity. For example, the 2,2-dimethyl groups in the target compound enforce a specific puckering geometry, enhancing stereoselectivity in subsequent reactions.
Biological Activity
Benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS Number: 134038-74-7) is a chemical compound with a unique oxazolidine ring structure that exhibits significant potential in medicinal chemistry. This compound is characterized by its formyl and carboxylate functional groups, which contribute to its biological activity. Recent studies have explored its applications in drug development, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C14H17NO4, with a molecular weight of 263.293 g/mol. The oxazolidine ring structure is notable for its five-membered heterocyclic configuration, which includes one nitrogen atom and four carbon atoms. This unique structure allows for diverse chemical reactivity and potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.293 g/mol |
| CAS Number | 134038-74-7 |
| Functional Groups | Formyl, Carboxylate |
Antimicrobial Properties
Research indicates that oxazolidinone derivatives, including those related to this compound, exhibit significant antimicrobial activity. Oxazolidinones function by inhibiting protein synthesis through binding to the 50S ribosomal subunit of bacteria. This mechanism has been confirmed in various studies demonstrating their effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase .
A comparative analysis of different oxazolidinone derivatives revealed that some compounds exhibit IC50 values indicative of potent anticancer effects:
| Compound | IC50 (MCF-7) | IC50 (HeLa) |
|---|---|---|
| Benzyl derivative A | 17.66 µM | 31.10 µM |
| Benzyl derivative B | 25.00 µM | 40.00 µM |
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The formyl group enhances reactivity while the benzyl group increases lipophilicity, facilitating interactions with cell membranes .
Apoptosis Induction
Studies have shown that treatment with this compound leads to:
- Increased ROS production.
- Downregulation of Cyclin D1.
- Activation of caspase pathways resulting in apoptosis.
Case Studies
Several case studies have documented the efficacy of oxazolidinone derivatives in clinical settings:
- Study on Anticancer Effects : A study evaluated the effects of various oxazolidinone derivatives on MCF-7 and HeLa cells, demonstrating significant cytotoxicity and apoptosis induction through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties against resistant bacterial strains, confirming the effectiveness of benzyl derivatives in inhibiting bacterial growth .
Q & A
Q. What are the common synthetic routes for Benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via hydroxyalkylation reactions using lithium enolates of oxazolidinones. For example, lithium hexamethyldisilazanide (LHMDS) in tetrahydrofuran (THF) at −75°C generates enolates that react with aldehydes, achieving yields >80% in optimized cases . Key parameters for optimization include:
- Temperature control : Maintaining low temperatures (−75°C) minimizes side reactions.
- Solvent selection : THF is preferred for its ability to stabilize enolates.
- Purification : Chromatography on chiral stationary phases (e.g., Chiraspher®) resolves enantiomers, with undesired isomers recycled via thermal racemization in acetonitrile .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry, particularly for the formyl group and oxazolidine ring .
- X-ray crystallography : Programs like SHELXL and ORTEP-III enable precise structural determination. For example, the (4S)-benzyl derivative was resolved using SHELX refinement, confirming absolute configuration via Flack parameters .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can the stereochemical outcome of reactions involving this compound be controlled, and what analytical methods validate enantiomeric purity?
Q. What role does the formyl group play in the reactivity of this compound, and how can it be utilized in multi-step organic syntheses?
The formyl group at position 5 acts as a reactive handle for:
- Nucleophilic additions : Condensation with amines or hydrazines to form Schiff bases or hydrazones.
- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) after conversion to a boronate ester.
- Fluorogenic labeling : Analogous to 5-formyl-2′-deoxycytidine in DNA, the formyl group can react with thiazole-based reagents (e.g., CBAN) for selective tagging .
Example protocol : React with 2-(5-chlorobenzo[d]thiazol-2-yl)acetonitrile (CBAN) in DMSO at 25°C for 2 hours to generate a fluorescent adduct .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Kinetic vs. thermodynamic control : Scalability requires optimizing reaction time and temperature to prevent racemization. For instance, prolonged heating in acetonitrile induces thermal racemization, which must be avoided during large-scale workups .
- Catalyst loading : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) must be carefully titrated to minimize cost and metal contamination.
- Continuous flow systems : Microreactors improve mixing and heat transfer, enhancing reproducibility in enolate formation .
Q. How does the oxazolidine ring influence the compound’s stability under acidic/basic conditions?
- Acidic conditions : The ring undergoes hydrolysis to form carboxylic acids (e.g., 5-substituted trans-2-oxo-1,3-oxazolidine-4-carboxylic acids) .
- Basic conditions : Deprotonation at the formyl group may lead to aldol condensation.
Mitigation strategy : Store the compound in anhydrous solvents (e.g., THF or DMSO) at −20°C to prevent degradation .
Data Contradictions and Resolution
Q. Discrepancies in reported diastereoselectivity values: How should researchers reconcile these?
- Source variation : Diastereoselectivity (>98% in vs. ~90% in other studies) may arise from differences in aldehyde substrates or workup methods.
- Resolution : Validate selectivity using multiple techniques (e.g., NMR, HPLC, X-ray) and report reaction conditions (e.g., solvent purity, catalyst batch) in detail .
Q. Conflicting stability data for the formyl group in different solvents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
